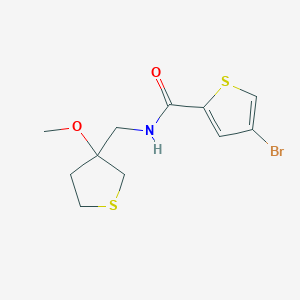
4-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 hours based on the reactivity of the electrophile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 hours based on the reactivity of the electrophile .Aplicaciones Científicas De Investigación
Organic Electronics and Semiconductors
Thiophene derivatives have significantly contributed to the development of organic electronics. The model compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (Figure 1) falls into this category. Its functionalization allows for facile downstream derivations, making it a valuable building block. The presence of a bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry. Researchers explore its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and other electronic devices .
!Figure 1
Agrochemical Applications
Thiophene derivatives have found applications in agrochemicals. While specific studies on 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide are limited, its structural features suggest potential use as a building block for novel agrochemicals. Researchers may explore its pesticidal or herbicidal properties, considering the ease of functionalization and the presence of the amide group at position 2 .
Pharmaceutical Research
Small organic molecules derived from thiophene have been investigated for pharmaceutical applications. Although direct studies on our compound are scarce, its functional groups (aldehyde and amide) offer synthetic versatility. Researchers could explore its potential as a scaffold for drug development, especially considering the bench-stable derivatives accessible through the aldehyde group at position 3 .
Photovoltaics and Solar Cells
While direct studies on our compound are lacking, its structural features make it an interesting candidate for flexible perovskite solar cells (pero-SCs). Researchers could explore its use as a building block in perovskite materials, aiming to improve power conversion efficiency (PCE) and mechanical stability .
Functional Coatings and Surface Modifications
The ease of functionalization provided by the amide group at position 2 makes our compound suitable for surface modifications. Researchers might investigate its use in functional coatings, sensors, or other applications where controlled surface properties are essential.
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S2/c1-15-11(2-3-16-7-11)6-13-10(14)9-4-8(12)5-17-9/h4-5H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLBXILVQGSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

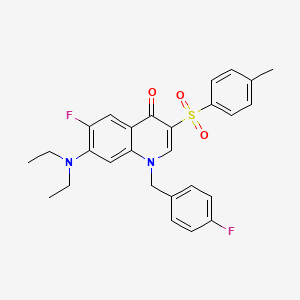
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
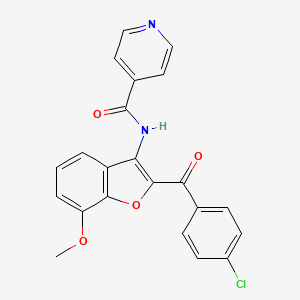

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)
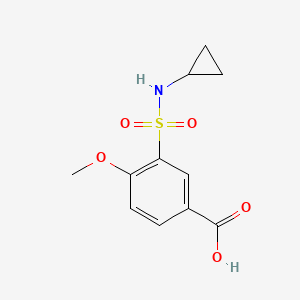
![N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2559724.png)
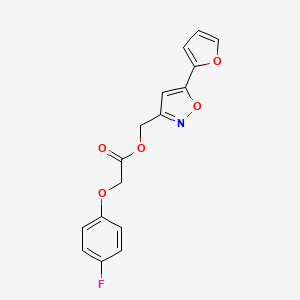
![[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-Dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate](/img/structure/B2559727.png)
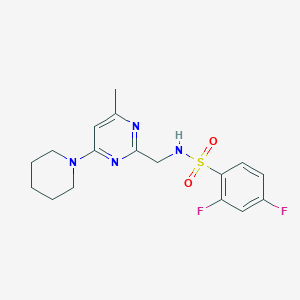
![6-({4-[(3-chloro-4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2559729.png)
![1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2559732.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2559733.png)